
6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile, also known as FSN, is a chemical compound with potential applications in scientific research. This compound belongs to the family of nicotinonitrile derivatives and has been synthesized using various methods. FSN has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research in the field of drug discovery.
Scientific Research Applications
Photophysical and Photovoltaic Applications
Nicotinonitrile derivatives have been studied for their potential applications in photophysical and photovoltaic devices. For instance, research on similar compounds has demonstrated their use as blue light-emitting materials, indicating potential applications in OLEDs (Organic Light-Emitting Diodes) and other light-emitting technologies (Ahipa, Kamath, Kumar, & Adhikari, 2014). These compounds exhibit good absorption and fluorescence properties, alongside a positive solvatochromic effect, suggesting their utility in developing efficient photophysical devices.
Corrosion Inhibition
Nicotinonitrile derivatives have shown effectiveness as corrosion inhibitors for metals in acidic environments. Studies have demonstrated their ability to significantly increase inhibition efficiency, offering a protective layer against corrosion for materials like mild steel in hydrochloric acid solutions (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016). The efficacy of these compounds is attributed to their adsorption on the metal surface, obeying the Langmuir adsorption isotherm.
Antiprotozoal Activity
Research into the antiprotozoal activity of nicotinonitrile derivatives has yielded promising results, with certain compounds exhibiting significant activity against protozoan parasites such as Trypanosoma and Plasmodium species. This suggests potential applications in the development of new antiprotozoal therapies (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
Chemical Synthesis and Characterization
Nicotinonitrile derivatives are subjects of chemical synthesis and characterization, revealing insights into their structural and electronic properties. Studies involving single-crystal X-ray diffraction, density functional theory (DFT) calculations, and photophysical analyses provide a comprehensive understanding of their molecular structures and reactivity profiles. These investigations are crucial for tailoring the properties of such compounds for specific applications (Chantrapromma, Fun, Suwunwong, Padaki, & Isloor, 2009).
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-phenylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2S/c19-15-9-6-13(7-10-15)17-11-8-14(12-20)18(21-17)22-16-4-2-1-3-5-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUSOYHJXBSZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
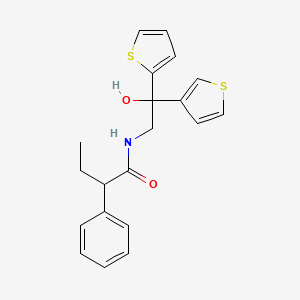
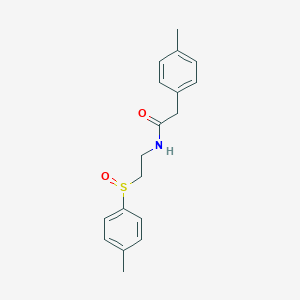
![N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2795560.png)
![(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2795562.png)
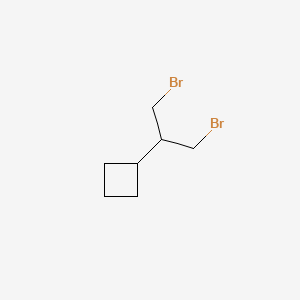
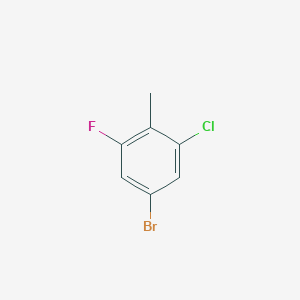

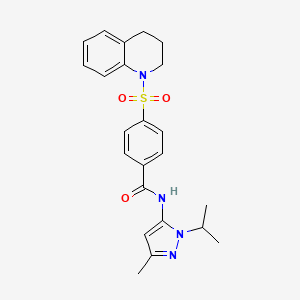
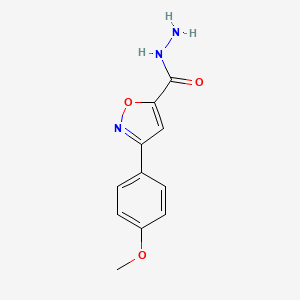
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2795573.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea](/img/structure/B2795574.png)
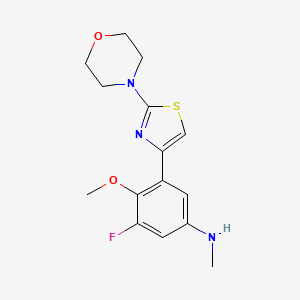

![2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795581.png)
